Scientific Field: Oncology
Summary of the Application: MPI-0479605 is a small-molecule inhibitor of the Mitotic Kinase Mps1, which is essential for the bipolar attachment of chromosomes to the mitotic spindle and for maintaining the spindle assembly checkpoint . It has been studied for its potential as a novel cancer therapeutic .
Methods of Application: Cells are treated with MPI-0479605, which results in aberrant mitosis, leading to aneuploidy and formation of micronuclei . In cells with wild-type p53, this promotes the induction of a postmitotic checkpoint .
Results or Outcomes: In both wild-type and p53 mutant cells lines, there is a growth arrest and inhibition of DNA synthesis . Subsequently, cells undergo mitotic catastrophe and/or an apoptotic response . In xenograft models, MPI-0479605 inhibits tumor growth .
Scientific Field: Pre-clinical Oncology
Summary of the Application: MPI-0479605 has been developed as a potent and selective inhibitor of TTK with favorable ADME/PK properties that inhibits the growth of cancer cells in culture and demonstrates anti-tumor activity in a mouse xenograft model .
Methods of Application: MPI-0479605 inhibits TTK kinase activity in vitro with an IC50 = 4 nM . It induces apoptotic cell death in a dose- and time-dependent manner in HCT116 cells .
Results or Outcomes: In mouse pharmacokinetic studies, MPI-0479605 displayed a dose-proportional increase in Cmax following intraperitoneal injection in Swiss Webster mice . In HCT-116 tumor-bearing mice, daily treatment with 30 mg/kg MPI-0479605 resulted in a 50% tumor growth inhibition .
Scientific Field: Cell Biology
Summary of the Application: MPI-0479605 has been studied for its effects on cell cycle progression .
Methods of Application: MPI-0479605 induces time-dependent degradation of cyclin B and securin and decreases phosphorylation of BUBR1 resulting in failed cytokinesis in HeLa cells arrested by nocodazole .
Results or Outcomes: It causes misalignment of chromosomes at the anaphase plate and aneuploidy in A549 cells and slows cell cycle progression of HCT116 and COLO 205 .
Scientific Field: Genomics
Summary of the Application: MPI-0479605 is essential for maintaining genome integrity during mitosis . It is critical for the accurate segregation of chromosomes .
Methods of Application: MPI-0479605 is used to disrupt the function of Mps1, which results in aneuploidy and cell death . This is monitored by the spindle assembly checkpoint (SAC), which functions to inhibit the metaphase-to-anaphase transition until each sister chromatid pair attaches to the mitotic spindle in a bipolar orientation .
Results or Outcomes: Disruption of Mps1 function by MPI-0479605 induces aneuploidy and cell death . It also promotes the induction of a postmitotic checkpoint characterized by the ATM- and RAD3-related-dependent activation of the p53–p21 pathway .
Summary of the Application: MPI-0479605 has been shown to induce apoptotic cell death in a dose- and time-dependent manner in HCT116 cells .
Methods of Application: MPI-0479605 is applied to HCT116 cells, and apoptosis is assessed by measuring caspase-3/7 induction .
Results or Outcomes: MPI-0479605 induced apoptotic cell death in a dose- and time-dependent manner in HCT116 cells . It also demonstrated cytotoxicity against a panel of other tumor cell lines .
Methods of Application: MPI-0479605 is applied to cells, and its effects on cell cycle progression are studied . It induces time-dependent degradation of cyclin B and securin and decreases phosphorylation of BUBR1 .
Results or Outcomes: MPI-0479605 causes misalignment of chromosomes at the anaphase plate and aneuploidy in A549 cells and slows cell cycle progression of HCT116 and COLO 205 .
Summary of the Application: MPI-0479605 is essential for maintaining genomic stability during mitosis . It is critical for the accurate segregation of chromosomes .
MPI-0479605 is a potent and selective inhibitor of the monopolar spindle 1 kinase, commonly known as Mps1. It was identified through compound screening and subsequent medicinal chemistry optimization, demonstrating an impressive inhibition potency with an IC50 value of 1.8 nanomolar. Mps1 plays a critical role in the mitotic spindle assembly checkpoint, ensuring proper chromosome alignment during cell division. High levels of Mps1 expression are observed in cancer cells, making it a promising target for cancer therapeutics. The compound's structure is similar to other Mps1 inhibitors like reversine and MPS1-IN-1 but notably lacks activity against Aurora kinases, which distinguishes it from these compounds .
N6CH-MMP-P2,6D acts as an agonist for the P2X7 receptor []. Agonists mimic the natural ligands (signaling molecules) that bind to the receptor and trigger its activation. Upon binding to P2X7, N6CH-MMP-P2,6D induces the opening of a cation channel, leading to an influx of calcium and sodium ions into the cell []. This influx can trigger various cellular responses depending on the cell type and context.
Studies suggest N6CH-MMP-P2,6D can activate multiple P2X7 signaling pathways, including inflammation, cell death, and immune responses [].
The primary chemical reaction involving MPI-0479605 is its competitive inhibition of the ATP-binding site on the Mps1 kinase. This inhibition disrupts the normal phosphorylation processes essential for mitotic progression, leading to aberrant mitosis characterized by chromosome misalignment and aneuploidy. In cellular assays, treatment with MPI-0479605 results in the degradation of cyclin B and securin, proteins crucial for mitotic exit, thereby preventing proper cytokinesis .
MPI-0479605 exhibits significant biological activity against various tumor cell lines, inducing cell death through mechanisms including mitotic catastrophe and apoptosis. In cells with wild-type p53, it activates a postmitotic checkpoint via the ATM- and RAD3-related-dependent pathway, leading to growth arrest and inhibition of DNA synthesis. The compound has demonstrated cytotoxicity across a broad range of cancer models, including xenograft models where it effectively inhibited tumor growth .
The primary application of MPI-0479605 lies in cancer therapy, particularly as a targeted treatment for tumors exhibiting high Mps1 expression. Its ability to induce aneuploidy and disrupt normal cell cycle progression makes it a candidate for further development in clinical settings aimed at treating various cancers. Additionally, its unique mechanism of action may provide therapeutic benefits in combination with other treatments that target different aspects of cancer cell biology .
Interaction studies indicate that MPI-0479605 selectively inhibits Mps1 over a panel of 79 other kinases at concentrations that do not affect other cellular pathways significantly. This selectivity is crucial for minimizing off-target effects that could lead to toxicity in normal tissues. Studies have shown that cells treated with MPI-0479605 exhibit significant defects in chromosome segregation during mitosis, further confirming its role as a specific inhibitor of Mps1 activity .
Compound | IC50 (nM) | Selectivity | Notable Features |
---|---|---|---|
MPI-0479605 | 1.8 | Highly selective for Mps1 | Induces aneuploidy without affecting Aurora kinases |
Reversine | 63-153 | Non-selective | Inhibits both Mps1 and Aurora kinases |
MPS1-IN-1 | Not specified | Selective | Structural differences from MPI-0479605 |
NMS-P715 | >150 | Less selective | Weaker effects compared to MPI-0479605 |
MPI-0479605 stands out due to its high selectivity for Mps1 and significant potency, making it a promising candidate for further clinical development in oncology settings .